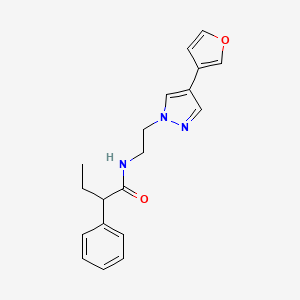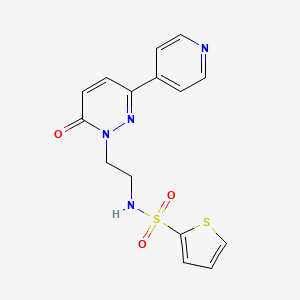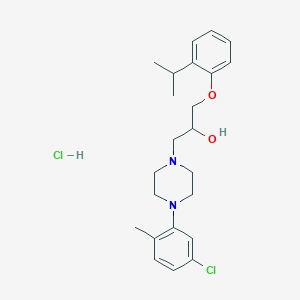
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is an organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated pyrazole.
Formation of the Butanamide Moiety: The final step involves the amidation reaction where the pyrazole-furan intermediate is reacted with 2-phenylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process would need to be optimized for yield and purity. This might involve:
Catalyst Optimization: Using more efficient catalysts for the coupling reactions.
Solvent Selection: Choosing solvents that maximize reaction rates and minimize by-products.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology
This compound may exhibit biological activity due to the presence of the pyrazole and furan rings, which are known pharmacophores. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as drug candidates. The combination of functional groups might interact with various biological targets, offering therapeutic potential.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.
Mecanismo De Acción
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide exerts its effects would depend on its specific application. For instance, if it acts as an anti-inflammatory agent, it might inhibit enzymes like cyclooxygenase (COX). If it has antimicrobial properties, it could disrupt bacterial cell wall synthesis or function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide: Similar structure but with an acetamide moiety instead of butanamide.
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylpropanamide: Similar structure but with a propanamide moiety.
Uniqueness
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The butanamide moiety, in particular, might influence its pharmacokinetic properties, such as solubility and metabolic stability.
Propiedades
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-18(15-6-4-3-5-7-15)19(23)20-9-10-22-13-17(12-21-22)16-8-11-24-14-16/h3-8,11-14,18H,2,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLZQVYWSKWIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2831966.png)

![2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2831970.png)

![4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831972.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2831973.png)

![N-(3,4-dichlorophenyl)-6-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-indazole-1-carboxamide](/img/structure/B2831975.png)
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B2831976.png)

![N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2831978.png)


![N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2831987.png)
